molecular formula C8H15N3O B13930262 1-Cyclobutyl-4-nitrosopiperazine CAS No. 61379-69-9

1-Cyclobutyl-4-nitrosopiperazine

Katalognummer: B13930262
CAS-Nummer: 61379-69-9
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: RBUGEGXEKARMNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclobutyl-4-nitrosopiperazine is an organic compound with the molecular formula C8H15N3O. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-nitrosopiperazine typically involves the reaction of piperazine with nitrosating agents. One common method includes the reaction of piperazine with nitrosyl chloride in the presence of a base to form the nitroso derivative. The cyclobutyl group is then introduced through a subsequent alkylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclobutyl-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Cyclobutyl-4-nitrosopiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, although its carcinogenic properties pose significant challenges.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Cyclobutyl-4-nitrosopiperazine involves its interaction with cellular components. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic effects. The compound’s reactivity with biological molecules is a key factor in its potential carcinogenicity.

Vergleich Mit ähnlichen Verbindungen

    1-Cyclopentyl-4-nitrosopiperazine: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.

    1-Methyl-4-nitrosopiperazine: Contains a methyl group instead of a cyclobutyl group.

Uniqueness: 1-Cyclobutyl-4-nitrosopiperazine is unique due to its specific cyclobutyl substitution, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for targeted research in various scientific fields.

Eigenschaften

CAS-Nummer

61379-69-9

Molekularformel

C8H15N3O

Molekulargewicht

169.22 g/mol

IUPAC-Name

1-cyclobutyl-4-nitrosopiperazine

InChI

InChI=1S/C8H15N3O/c12-9-11-6-4-10(5-7-11)8-2-1-3-8/h8H,1-7H2

InChI-Schlüssel

RBUGEGXEKARMNH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2CCN(CC2)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.